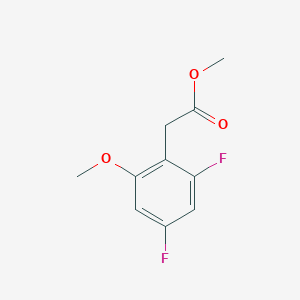

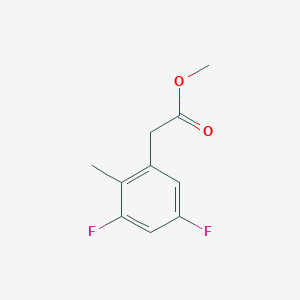

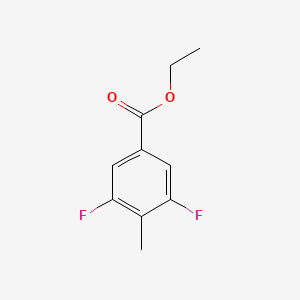

![molecular formula C10H7N3O B1413100 6-(1,3-オキサゾール-5-イル)イミダゾ[1,2-a]ピリジン CAS No. 2197063-22-0](/img/structure/B1413100.png)

6-(1,3-オキサゾール-5-イル)イミダゾ[1,2-a]ピリジン

概要

説明

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a chemical compound that has garnered significant interest in various scientific fields, including medicinal chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, often involves reactions with 2-aminopyridines . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, show a broad range of chemical reactivity . For instance, they can undergo reactions with 2-aminopyridines and acetophenones in the presence of CuI to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

がん研究

この化合物の誘導体は、特に腫瘍の増殖と進行に関与するタンパク質であるPI3Kαを阻害することによる抗がん特性について評価されています .

オーロラキナーゼ阻害

また、がん治療における重要な標的であるオーロラキナーゼ阻害剤として作用する新規誘導体の設計と合成にも用いられています .

抗菌および抗真菌用途

一部の誘導体は、S. aureus、P. aeruginosa、E. coliなどの様々な菌株に対して抗菌活性を示し、C. albicansに対して抗真菌活性を示しています .

抗結核の可能性

この構造に関連するイミダゾール含有化合物は、結核菌に対する抗結核活性について合成され、評価されています .

医薬品化学

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show potent anti-tubercular activity against mycobacterium tuberculosis strain . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound may affect various biochemical pathways depending on its specific targets.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Imidazole derivatives have been reported to show potent anti-tubercular activity . This suggests that the compound may result in the inhibition of the growth or survival of Mycobacterium tuberculosis.

Action Environment

The compound’s solubility in water and other polar solvents suggests that it may be stable in various environments and its action and efficacy may be influenced by factors such as pH and temperature.

Safety and Hazards

将来の方向性

The broad range of chemical and biological properties of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, suggests that they have significant potential for the development of new drugs . Therefore, future research may focus on exploring their potential applications in medicinal chemistry and drug development .

生化学分析

Biochemical Properties

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential regulators of cellular signaling pathways. For instance, 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine has been found to inhibit the activity of certain kinases by binding to their active sites, thereby modulating their enzymatic activity . Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level .

Cellular Effects

The effects of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can activate or inhibit specific signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell growth, proliferation, and survival . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in the context of chronic treatment or exposure scenarios.

Dosage Effects in Animal Models

The effects of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert therapeutic effects without significant toxicity . At higher doses, 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can further influence metabolic flux and metabolite levels within the cell, impacting overall cellular metabolism .

特性

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-10-12-3-4-13(10)6-8(1)9-5-11-7-14-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKZNTGBFVKGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。